2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole
Overview
Description
2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole is an organophosphorus compound that has garnered significant interest in the field of chemistry due to its unique structure and versatile applications. This compound is characterized by the presence of a dicyclohexylphosphino group attached to a mesityl-substituted imidazole ring. The combination of these functional groups imparts unique chemical properties, making it a valuable ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole typically involves the reaction of 1-mesityl-1H-imidazole with dicyclohexylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction is often catalyzed by a base such as potassium tert-butoxide to facilitate the formation of the phosphine-imidazole bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Coordination: The compound acts as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for the oxidation of the phosphine group.
Substitution: Nucleophiles such as alkyl halides or aryl halides can react with the imidazole ring under basic conditions.
Coordination: Transition metals like palladium, platinum, and gold are used to form metal-ligand complexes with this compound.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted imidazole derivatives.
Coordination: Metal-ligand complexes.
Scientific Research Applications
2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole primarily involves its role as a ligand in catalytic processes. The compound coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The dicyclohexylphosphino group provides steric bulk and electronic properties that enhance the reactivity and selectivity of the metal center. The mesityl-substituted imidazole ring further stabilizes the complex and influences the overall catalytic activity.
Comparison with Similar Compounds
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Another phosphine ligand with similar steric and electronic properties.
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Known for its use in cross-coupling reactions.
1,2-Bis(dicyclohexylphosphino)ethane: A bidentate ligand with applications in asymmetric catalysis.
Uniqueness
2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole stands out due to its unique combination of a mesityl-substituted imidazole ring and a dicyclohexylphosphino group. This combination imparts distinct steric and electronic properties, making it a versatile ligand in various catalytic processes. Its ability to form stable complexes with transition metals and its influence on the reactivity and selectivity of these complexes highlight its uniqueness compared to other similar compounds.
Properties
IUPAC Name |
dicyclohexyl-[1-(2,4,6-trimethylphenyl)imidazol-2-yl]phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N2P/c1-18-16-19(2)23(20(3)17-18)26-15-14-25-24(26)27(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h14-17,21-22H,4-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVANNJGPCSNAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN=C2P(C3CCCCC3)C4CCCCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696508 | |
Record name | 2-(Dicyclohexylphosphanyl)-1-(2,4,6-trimethylphenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
794527-14-3 | |
Record name | 2-(Dicyclohexylphosphanyl)-1-(2,4,6-trimethylphenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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